molecular formula C31H30N6O2 B11544818 3-Methyl-4-({[4-methyl-3-({[3-methyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}amino)phenyl]amino}methylidene)-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-one

3-Methyl-4-({[4-methyl-3-({[3-methyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}amino)phenyl]amino}methylidene)-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-one

Cat. No. B11544818
M. Wt: 518.6 g/mol
InChI Key: IKLGTWDHAVSIQR-UHFFFAOYSA-N
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Description

3-Methyl-4-({[4-methyl-3-({[3-methyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}amino)phenyl]amino}methylidene)-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-one is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple pyrazole and phenyl groups, making it a subject of interest for researchers studying its synthesis, reactions, and biological activities.

Preparation Methods

The synthesis of 3-Methyl-4-({[4-methyl-3-({[3-methyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}amino)phenyl]amino}methylidene)-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-one involves several steps. The synthetic route typically starts with the preparation of the pyrazole core, followed by the introduction of the phenyl groups through various substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes a variety of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

3-Methyl-4-({[4-methyl-3-({[3-methyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}amino)phenyl]amino}methylidene)-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-one has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential as an enzyme inhibitor or receptor modulator. In medicine, researchers are exploring its potential as a therapeutic agent for treating various diseases, including cancer and neurodegenerative disorders. Its unique structure allows it to interact with specific molecular targets, making it a valuable tool for drug discovery and development.

Mechanism of Action

The mechanism of action of 3-Methyl-4-({[4-methyl-3-({[3-methyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}amino)phenyl]amino}methylidene)-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action may include inhibition of enzyme activity, modulation of receptor signaling, or interference with protein-protein interactions. Understanding these pathways is crucial for developing new therapeutic strategies based on this compound.

Comparison with Similar Compounds

When compared to similar compounds, 3-Methyl-4-({[4-methyl-3-({[3-methyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}amino)phenyl]amino}methylidene)-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-one stands out due to its unique structure and diverse range of applications. Similar compounds include ethyl acetoacetate and dimethylformamide compound with (5Z)-5-(3-fluorobenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one . These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its ability to interact with a wide range of molecular targets, making it a versatile compound for scientific research and potential therapeutic applications.

properties

Molecular Formula

C31H30N6O2

Molecular Weight

518.6 g/mol

IUPAC Name

5-methyl-4-[[4-methyl-3-[[5-methyl-2-(4-methylphenyl)-3-oxo-1H-pyrazol-4-yl]methylideneamino]phenyl]iminomethyl]-2-(4-methylphenyl)-1H-pyrazol-3-one

InChI

InChI=1S/C31H30N6O2/c1-19-6-12-25(13-7-19)36-30(38)27(22(4)34-36)17-32-24-11-10-21(3)29(16-24)33-18-28-23(5)35-37(31(28)39)26-14-8-20(2)9-15-26/h6-18,34-35H,1-5H3

InChI Key

IKLGTWDHAVSIQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(N2)C)C=NC3=CC(=C(C=C3)C)N=CC4=C(NN(C4=O)C5=CC=C(C=C5)C)C

Origin of Product

United States

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